molecular formula C23H19N3O4 B7689912 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide

2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide

Katalognummer B7689912
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: FBWJLHXFTNOUTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide, also known as MPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Wirkmechanismus

The exact mechanism of action of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway, leading to cell cycle arrest and apoptosis. In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to activate the Nrf2/ARE pathway and inhibit the NF-κB pathway, leading to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to activate the α7 nicotinic acetylcholine receptor and inhibit the NMDA receptor, leading to the modulation of pain signaling.
Biochemical and Physiological Effects:
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to have various biochemical and physiological effects in different systems. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to decrease the expression of cyclin D1 and increase the expression of p21 and p27, leading to cell cycle arrest and apoptosis. In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to increase the expression of antioxidant enzymes such as HO-1 and NQO1, and decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and increase the expression of anti-inflammatory cytokines such as IL-10.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide in lab experiments is its potential therapeutic properties in various fields, as discussed above. Another advantage is its relatively low toxicity, as reported by Ma et al. (2019). However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety.

Zukünftige Richtungen

There are several future directions for research on 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide. One direction is to investigate its pharmacokinetics and pharmacodynamics in different animal models and human subjects. Another direction is to explore its potential therapeutic properties in other fields, such as cardiovascular disease and inflammation. Additionally, further studies on its mechanism of action and biochemical and physiological effects may provide insights into its therapeutic potential and guide the development of new drugs.

Synthesemethoden

The synthesis of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide involves the reaction of 2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol with N-phenylacetamide in the presence of a catalyst. The resulting compound is then purified through recrystallization. This synthesis method has been reported in several studies, including one by Xue et al. (2017).

Wissenschaftliche Forschungsanwendungen

2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been studied for its potential therapeutic properties in various fields, including cancer treatment, neuroprotection, and pain management. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, as reported by Ma et al. (2019). In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to protect against oxidative stress and inflammation, as reported by Zhang et al. (2018). In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to alleviate neuropathic pain, as reported by Chen et al. (2018).

Eigenschaften

IUPAC Name

2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-28-20-14-17(22-25-23(30-26-22)16-8-4-2-5-9-16)12-13-19(20)29-15-21(27)24-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWJLHXFTNOUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.